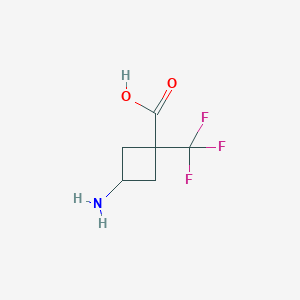

3-氨基-1-(三氟甲基)环丁烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a compound that belongs to the class of cyclobutane amino acids. While the specific compound is not directly discussed in the provided papers, related cyclobutane amino acids have been synthesized and studied for their unique properties and potential applications in medicinal chemistry and drug design due to their conformational rigidity and ability to mimic peptide bonds.

Synthesis Analysis

The synthesis of cyclobutane amino acids often involves [2 + 2]-photocycloaddition reactions, as described in the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives . These reactions are highly endo-selective and can be followed by regioselective ring opening and nitrogen protection. Another approach involves cycloaddition using dichloroketene, as seen in the synthesis of a boronated cyclobutanone amino acid, which is a potential agent for Boron Neutron Capture Therapy (BNCT) . These methods could potentially be adapted for the synthesis of 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclobutane amino acids can be determined using spectroscopic and X-ray crystallographic methods . These techniques allow for the identification of stereochemistry and conformational details, which are crucial for understanding the biological activity of these compounds. The presence of substituents, such as a trifluoromethyl group, would influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Cyclobutane amino acids can undergo various chemical reactions, including ring opening and functional group transformations. The presence of amino and carboxylic acid groups provides sites for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with different properties and biological activities. The fluorine atoms in the trifluoromethyl group could also engage in unique chemical interactions due to their electronegativity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane amino acids, such as pKa values, are influenced by their stereochemistry and substituents. For example, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids have different pKa values for their amino groups, which are attributed to different interactions with the fluorine atoms . These properties are important for the solubility, stability, and bioavailability of the compounds. Conformational studies using molecular mechanics methods have shown that the low-energy models of these compounds can adopt conformations characteristic of various regular structures, which is relevant for the design of peptidomimetics .

科学研究应用

前列腺癌中的诊断应用

3-氨基-1-(三氟甲基)环丁烷-1-羧酸,特别是以抗-1-氨基-3-[18F]氟环丁烷-1-羧酸(抗-3-18F-FACBC)的形式,在医学领域中被广泛应用于复发性前列腺癌的诊断。该化合物用于PET/CT成像以检测前列腺癌复发,展示了其在癌症诊断中非侵入性代谢成像技术中的重要性。研究表明,抗-3-18F-FACBC PET/CT具有高的敏感性和特异性,使其成为肿瘤学领域中可靠的诊断工具。(Ren et al., 2016) (Laudicella et al., 2019)

生物催化剂抑制

在微生物学和生物技术领域,如3-氨基-1-(三氟甲基)环丁烷-1-羧酸这样的羧酸被研究其在抑制微生物生长中的作用。这对于理解生物可再生化学品的生产以及优化发酵过程至关重要。该化合物对大肠杆菌和酿酒酵母等微生物的抑制作用已经被探讨,为增强微生物的稳健性和工业性能提供了洞见。(Jarboe et al., 2013)

化学工程中的液液萃取

该化合物在化学工程中具有相关性,特别是在从水溶液中提取羧酸的液液萃取中。它是液液萃取(LLX)中溶剂开发讨论的一部分,这是回收用作生物基塑料前体的羧酸的关键过程。对溶剂开发的审查,包括使用离子液体等新型溶剂和改进传统溶剂系统,阐明了像3-氨基-1-(三氟甲基)环丁烷-1-羧酸这样的化合物在这一领域的重要性。(Sprakel & Schuur, 2019)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . It has hazard statements H302, H315, and H319, which mean it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

The primary targets of 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound interacts with its targets in a specific manner that leads to changes in cellular processes .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by these properties .

Result of Action

Ongoing research aims to elucidate these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

As our understanding of this compound grows, so too does the potential for its use in various fields of study .

属性

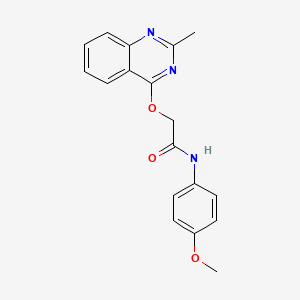

IUPAC Name |

3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-3(10)2-5/h3H,1-2,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGLGMKVLWBGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287343-57-9 |

Source

|

| Record name | rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)

![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)